molecular formula C17H27N3O4S B2960120 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea CAS No. 2415622-23-8

3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea

Cat. No.: B2960120
CAS No.: 2415622-23-8
M. Wt: 369.48
InChI Key: ZDFTZUZATABING-UHFFFAOYSA-N
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Description

3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a methanesulfonyl and methoxy group, linked to a phenylethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The methanesulfonyl and methoxy groups are introduced via substitution reactions. Methanesulfonyl chloride and methanol can be used as reagents under basic conditions.

    Urea Formation: The final step involves the reaction of the substituted piperidine with phenylethyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Methanesulfonyl-4-hydroxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea
  • 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)thiourea

Uniqueness

3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-24-17(9-12-20(13-10-17)25(2,22)23)14-19-16(21)18-11-8-15-6-4-3-5-7-15/h3-7H,8-14H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFTZUZATABING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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